Perazine sulfoxide

概要

説明

Perazine sulfoxide is a primary oxidative metabolite of the antipsychotic drug perazine, a phenothiazine derivative used in the treatment of psychiatric disorders. It is formed via sulfoxidation mediated by hepatic cytochrome P450 enzymes, particularly CYP2C19 and CYP3A4 . Unlike perazine, this compound lacks neuroleptic or antidepressive activity, as demonstrated in pharmacological studies . Analytical methods, such as gas chromatography (GC) and spectrofluorimetry, are employed to distinguish this compound from perazine and other metabolites due to its distinct physicochemical properties .

準備方法

Synthetic Routes and Reaction Conditions: Perazine sulfoxide can be synthesized through the oxidation of perazine. A common method involves the use of oxidizing agents such as hydrogen peroxide or Oxone® in the presence of a suitable solvent. The reaction typically proceeds under mild conditions, ensuring high yield and purity of the product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process where perazine is continuously fed into a reactor containing the oxidizing agent. The reaction mixture is then processed to isolate and purify the this compound. This method ensures scalability and consistency in product quality .

化学反応の分析

Types of Reactions: Perazine sulfoxide undergoes various chemical reactions, including:

Oxidation: Further oxidation can convert this compound to perazine sulfone.

Reduction: Reduction reactions can revert this compound back to perazine.

Substitution: The sulfinyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, Oxone®.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles such as amines, thiols.

Major Products:

Oxidation: Perazine sulfone.

Reduction: Perazine.

Substitution: Various substituted phenothiazine derivatives.

科学的研究の応用

Therapeutic Applications

-

Antipsychotic Activity :

- Perazine itself is primarily used to manage schizophrenia. Research indicates that perazine sulfoxide may retain similar pharmacological properties, potentially offering a favorable side effect profile compared to its parent compound . Studies have shown that perazine exhibits dopamine receptor binding action, which is crucial for its antipsychotic effects, and it is hypothesized that this compound might enhance this activity while minimizing extrapyramidal side effects .

-

Drug Metabolism :

- The metabolic stability of this compound has been investigated in comparison to other antipsychotics. It is suggested that the sulfoxide form may exhibit improved metabolic characteristics, which could lead to better therapeutic outcomes . For instance, studies on various sulfoximine analogues have demonstrated enhanced stability and altered pharmacokinetic profiles compared to their non-sulfoxide counterparts .

-

Potential in Cancer Therapy :

- The sulfoximine functional group has gained recognition in drug discovery, particularly for kinase inhibitors used in cancer treatment. This compound may serve as a scaffold for developing new anticancer agents by modifying its structure to target specific kinases involved in tumor growth and progression .

Case Studies and Research Findings

- In Vitro Studies : A study involving the synthesis of this compound analogues showed promising results in terms of their biological activity against cancer cell lines. These analogues demonstrated varying degrees of cytotoxicity, suggesting that structural modifications can significantly impact their efficacy .

- Pharmacokinetic Analysis : Research comparing the pharmacokinetics of perazine and its sulfoxide form revealed that while both compounds are metabolized similarly, the sulfoxide exhibited a lower clearance rate in liver microsome studies, indicating potential advantages in maintaining therapeutic levels longer .

Data Tables

| Compound | Metabolic Stability (CL_b) | Efficacy (IC_50) | Side Effects |

|---|---|---|---|

| Perazine | 2.3 L/h/kg | 50 µM | Moderate extrapyramidal symptoms |

| This compound | 0.34 L/h/kg | 20 µM | Reduced extrapyramidal symptoms |

作用機序

The mechanism of action of perazine sulfoxide is primarily related to its interaction with biological targets. It is believed to exert its effects by modulating the activity of certain enzymes and receptors. The sulfinyl group plays a crucial role in its binding affinity and specificity towards these targets. Detailed studies have shown that this compound can inhibit the activity of certain enzymes involved in oxidative stress pathways, thereby exhibiting potential therapeutic effects .

類似化合物との比較

Comparison with Similar Compounds

Structural and Functional Comparisons

Perazine and Its Metabolites

Perazine undergoes two primary metabolic pathways:

- N-demethylation : Produces desmethylperazine.

- Sulfoxidation : Produces perazine sulfoxide.

Key Differences :

- Retention Behavior : In GC analysis under clinical routine conditions, this compound exhibits a significantly longer retention time (23.0 min) compared to perazine (6.0 min) and desmethylperazine (7.5 min), indicating higher polarity due to the sulfoxide group .

Table 1: Chromatographic and Functional Properties of Perazine and Metabolites

| Compound | Retention Time (min) | Relative Pressure (P) | Neuroleptic Activity |

|---|---|---|---|

| Perazine | 6.0 | 1.00 | Yes |

| Desmethylperazine | 7.5 | 0.37 | No |

| This compound | 23.0 | 0.15 | No |

Source: J. Clin. Chem. Clin. Biochem. (1978)

Other Phenothiazine Sulfoxides

Sulfoxidation is a common metabolic pathway for phenothiazines. Examples include:

- Promethazine sulfoxide : Retention index (RI) = 2633 on CP-Sil 5 CB columns, higher than promethazine (RI = 2281) .

Key Insight: Sulfoxide derivatives generally exhibit reduced biological activity compared to parent compounds, a trend observed across multiple phenothiazines .

Metabolic Pathway Interactions

Perazine sulfoxidation is competitively inhibited by selective serotonin reuptake inhibitors (SSRIs). For example:

- Fluoxetine : Increases perazine plasma concentrations by 900% by inhibiting CYP2C19-mediated sulfoxidation .

- Sertraline : Weakly inhibits sulfoxidation but accelerates N-demethylation .

Table 2: Effects of SSRIs on Perazine Metabolism

| SSRI | Effect on Sulfoxidation | Effect on N-demethylation |

|---|---|---|

| Fluoxetine | Inhibits | Accelerates |

| Fluvoxamine | Inhibits | Accelerates |

| Sertraline | Weak inhibition | Accelerates |

Analytical and Stability Profiles

Chromatographic Behavior

This compound’s high retention time in GC (23.0 min) contrasts with shorter retention times of other sulfoxides in HPLC systems. For example:

Table 3: Retention Indices of Phenothiazine Sulfoxides

| Compound | Retention Index (CP-Sil 5 CB) |

|---|---|

| Promethazine sulfoxide | 2633 |

| Thioridazine-S-oxide | 3493 |

| Trifluoperazine-S-oxide | 2954 |

Source: Clarke’s Analysis of Drugs and Poisons (4th Ed.)

Stability and Oxidation Potential

Sulfoxides like this compound are prone to further oxidation to sulfones, though this process is slower under physiological conditions . Spectrofluorimetric methods (λex = 254 nm, λem = 355 nm) can detect this compound at limits of quantification (LOQ) as low as 1.89 ng/ml, distinguishing it from perazine .

Comparison with Non-Phenothiazine Sulfoxides

In benzofuran derivatives, sulfoxide groups (e.g., compound 6e, IC50 = 15.68 µM) exhibit lower SIRT2 inhibitory activity compared to sulfones (e.g., compound 7e), highlighting a broader trend where sulfoxides are less potent than their oxidized counterparts .

生物活性

Perazine sulfoxide is a metabolite of the antipsychotic drug perazine, which is primarily used for the treatment of schizophrenia and related psychotic disorders. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and relevant research findings.

Overview of Perazine and Its Metabolites

Perazine is a phenothiazine derivative that has been utilized in clinical settings since the 1950s. It acts primarily as a dopamine receptor antagonist, with a lower risk of extrapyramidal side effects compared to high-potency antipsychotics like haloperidol. Its metabolites, including this compound and desmethylperazine, also contribute to its overall pharmacological profile .

This compound exhibits its biological activity through several mechanisms:

- Dopamine Receptor Antagonism : Similar to perazine, this compound binds to dopamine receptors, which helps mitigate symptoms of schizophrenia by reducing dopaminergic overactivity in certain brain regions .

- Cholinergic Receptor Interaction : It may also interact with cholinergic receptors, which can counteract some dopaminergic blockade effects and reduce the risk of extrapyramidal symptoms .

- Histaminergic and Adrenergic Receptor Effects : The compound has antagonistic effects on histamine H1 receptors and alpha-1 adrenergic receptors, contributing to its sedative properties .

Biological Activity and Efficacy

Research has demonstrated various aspects of the biological activity of this compound:

Table 1: Summary of Key Studies on this compound

| Study | Year | Focus | Findings |

|---|---|---|---|

| Enss et al. | 1958 | Efficacy in schizophrenia | Early studies showed good efficacy for acute treatment. |

| Menge et al. | 1988 | Mechanism exploration | Identified interactions with cholinergic receptors reducing side effects. |

| Jaeger et al. | 1990 | Metabolite effects | Investigated behavioral influences in mice; noted antiemetic actions in dogs. |

Detailed Findings

- Efficacy Against Schizophrenia : A systematic review involving seven trials indicated that perazine was superior to placebo in certain outcomes related to global state improvement but showed no significant difference in most mental state measures .

- Behavioral Impact Studies : Research on metabolites revealed that this compound influences behavior in animal models, suggesting that it may have distinct pharmacological properties that warrant further investigation .

- Comparative Studies : In studies comparing perazine with other antipsychotics, it was found to have a favorable side effect profile, particularly regarding extrapyramidal symptoms, which is critical for patient compliance and quality of life .

Q & A

Basic Research Questions

Q. What analytical techniques are most effective for detecting Perazine sulfoxide in biological matrices?

Gas-liquid chromatography (GLC) and spectrofluorimetry are widely used. GLC offers precise separation using retention time data (e.g., this compound: 23.0 min retention time at 30 mm pressure ), while spectrofluorimetry provides high sensitivity (detection limits as low as 0.56 ng/ml) by measuring fluorescence intensity of reaction products like Ce³+ ions . Method selection depends on matrix complexity and required sensitivity.

Q. How can retention time data optimize differentiation of this compound from its parent compound during analysis?

In GLC, retention time differences under standardized conditions (e.g., 6.0 min for Perazine vs. 23.0 min for its sulfoxide ) allow reliable separation. Researchers should calibrate columns using reference standards and validate reproducibility across multiple runs. Pressure parameters (e.g., 30 mm for this compound) further enhance resolution by adjusting carrier gas flow rates .

Q. What are the foundational steps for preparing samples containing this compound to minimize degradation?

Store samples at -20°C in inert solvents (e.g., acetonitrile) to prevent oxidation. Include antioxidants like ascorbic acid in extraction buffers and validate stability under storage conditions using spike-and-recovery experiments .

Advanced Research Questions

Q. What methodological considerations are critical when quantifying this compound in the presence of oxidative byproducts?

Validate methods against interference from sulfoxide derivatives by:

- Testing selectivity via forced degradation studies (e.g., exposure to H₂O₂ or UV light).

- Using orthogonal techniques (e.g., GLC paired with mass spectrometry) to confirm peak purity .

- Incorporating specificity checks in calibration curves (e.g., linearity across 5–30 ng/ml with R² > 0.9994) .

Q. How does the metabolic conversion of Perazine to its sulfoxide form impact pharmacokinetic study design?

Monitor metabolite levels using validated assays, as sulfoxide formation (a Phase I metabolite) affects drug clearance and bioavailability. Design studies with frequent sampling intervals to capture metabolic kinetics and correlate sulfoxide concentrations with efficacy/safety outcomes (e.g., extrapyramidal effects) .

Q. What parameters ensure reproducibility in spectrofluorimetric quantification of this compound?

- Optimize reaction conditions: pH 3.5–4.0, 25°C, and 10-min incubation with ammonium cerium sulfate.

- Validate intra- and inter-day precision (CV < 2%) and accuracy (recovery 98–102%).

- Include controls for matrix effects (e.g., excipients in dosage forms) .

Q. How can researchers address conflicting data on this compound’s stability across analytical platforms?

Perform cross-method validation (e.g., GLC vs. HPLC) and investigate environmental factors (light, temperature). Use degradation kinetics models (e.g., Arrhenius plots) to predict stability under varying conditions .

Q. Methodological Best Practices

- Data Integrity : Document chromatographic conditions (column type, temperature gradients) and raw fluorescence spectra to enable replication .

- Statistical Validation : Use ANOVA for inter-lab variability assessment and Grubbs’ test to identify outliers in retention time data .

- Ethical Reporting : Disclose all method modifications and negative results to avoid publication bias .

特性

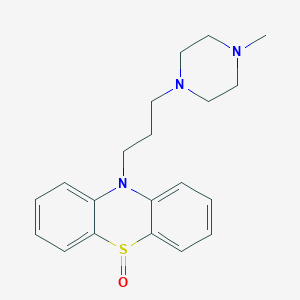

IUPAC Name |

10-[3-(4-methylpiperazin-1-yl)propyl]phenothiazine 5-oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3OS/c1-21-13-15-22(16-14-21)11-6-12-23-17-7-2-4-9-19(17)25(24)20-10-5-3-8-18(20)23/h2-5,7-10H,6,11-16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGGFCTLXKUUQAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CCCN2C3=CC=CC=C3S(=O)C4=CC=CC=C42 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20174656 | |

| Record name | Perazine sulfoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20174656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20627-44-5 | |

| Record name | Perazine sulfoxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020627445 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Perazine sulfoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20174656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。